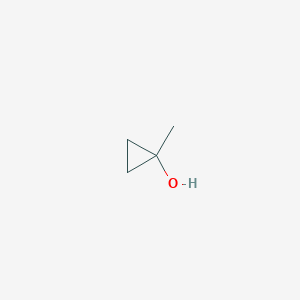

1-Methylcyclopropanol

Descripción general

Descripción

1-Methylcyclopropanol is a chemical compound that has been the subject of various synthetic studies. It is a derivative of cyclopropanol with a methyl group substitution, which has implications for its chemical reactivity and physical properties. The compound has been synthesized through different methods, including the Kulinkovich reaction, which is a notable procedure for its preparation .

Synthesis Analysis

The Kulinkovich reaction has been optimized for the synthesis of 1-methylcyclopropanol. Key improvements in the synthesis include the use of titanium tetra(2-ethyl)hexyloxide and titanium tetramethoxide as catalysts, which have been shown to reduce side product formation and improve yields . The reaction conditions have been fine-tuned to allow for the reproducible production of multigram quantities of 1-methylcyclopropanol, which is significant for its potential applications in various fields, including medicinal chemistry .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 1-methylcyclopropanol, the structure can be inferred from the synthesis methods and the related compounds mentioned. The compound consists of a three-membered cyclopropane ring with a methyl group and a hydroxyl group attached to it. The molecular structure of 1-methylcyclopropanol is important as it influences its reactivity and the types of reactions it can undergo .

Chemical Reactions Analysis

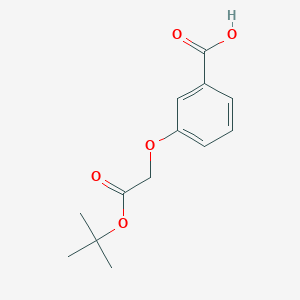

1-Methylcyclopropanol can be used as a starting material for various chemical reactions. For instance, it can be converted into 1-methylcyclopropyl 4-nitrophenyl carbonate, as studied and optimized in one of the papers . Additionally, it can be used in the synthesis of 1-methylcyclopropyl aryl ethers through a two-step sequence involving 1-methylvinylation of phenols followed by cyclopropanation . These reactions demonstrate the versatility of 1-methylcyclopropanol as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylcyclopropanol are not explicitly detailed in the provided papers. However, based on its molecular structure, it can be predicted to have properties typical of small alcohols, such as being a liquid at room temperature and having a polar hydroxyl group that can engage in hydrogen bonding. The presence of the cyclopropane ring is likely to impart strain to the molecule, affecting its reactivity and stability .

Aplicaciones Científicas De Investigación

Synthesis and Optimization

- Kulinkovich Synthesis of 1-Methylcyclopropanol: The Kulinkovich reaction has been utilized for the preparation of 1-methylcyclopropanol. Key improvements in this process include the use of titanium tetra(2-ethyl)hexyloxide as a catalyst and azeotropic distillation for removing by-products, leading to a reproducible procedure for synthesizing multigram quantities of 1-methylcyclopropanol (Wright, Darout, & Stevens, 2013).

- Improved Synthesis Using Titanium Tetramethoxide: An improved process for the synthesis of 1-methylcyclopropanol using the Kulinkovich reaction with titanium tetramethoxide as a catalyst has been described. This method minimizes side product formation and is easily implementable in multi-purpose equipment (Delsarte, Etuin, & Petit, 2017).

Plant Growth Regulation

- 1-Methylcyclopropene as a Plant Growth Regulator: 1-Methylcyclopropene (1-MCP), related to 1-methylcyclopropanol, is widely studied as a plant growth regulator. It is known to inhibit ethylene action, maintaining postharvest quality in various horticultural products. Its effects on respiration, ethylene production, color changes, and other physiological aspects in fruits and vegetables are significant (Blankenship & Dole, 2003).

- Effects on Fruits and Vegetables: The application of 1-MCP has been extensively researched for its effects on fruits and vegetables, both as a tool for investigating ethylene's role in ripening and senescence, and as a commercial technology to improve product quality (Watkins, 2006).

Postharvest Quality Maintenance

- Postharvest Applications in Various Crops: 1-MCP has been shown to significantly delay ripening in various avocado cultivars, reducing ethylene production and maintaining greener peel color due to lower levels of chlorophyllase activity (Hershkovitz, Saguy, & Pesis, 2005).

- Influence on Apple and Peach Fruit: The application of 1-MCP on apple and peach fruit affects ethylene biosynthesis and ACS gene expression differently, indicating genotype-specific responses and underlying differences in ripening physiology (Cin, Rizzini, Botton, & Tonutti, 2006).

Mecanismo De Acción

Target of Action

It is structurally similar to 1-methylcyclopropene , which is known to bind tightly to the ethylene receptor in plants .

Mode of Action

1-Methylcyclopropene acts as a competitive inhibitor, binding to the ethylene receptor in plants and blocking the effects of ethylene

Biochemical Pathways

1-methylcyclopropene, a similar compound, is known to affect the ethylene signaling pathway in plants . By binding to the ethylene receptor, it inhibits the ripening process in fruits

Result of Action

It’s worth noting that similar compounds like 1-methylcyclopropene have been shown to delay the ripening of fruits and maintain the freshness of cut flowers .

Propiedades

IUPAC Name |

1-methylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4(5)2-3-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTCZGRRDXIGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468631 | |

| Record name | 1-Methylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylcyclopropanol | |

CAS RN |

29526-99-6 | |

| Record name | 1-Methylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The Kulinkovich reaction is frequently employed in the synthesis of 1-methylcyclopropanol. Can you elaborate on any recent optimizations to this reaction?

A: Researchers have dedicated significant effort to optimizing the Kulinkovich reaction for 1-methylcyclopropanol synthesis to improve its scalability and reproducibility. [, ] A key advancement involves utilizing titanium tetra(2-ethyl)hexyloxide as the catalyst. [] Furthermore, reducing the reaction solvent volume, adding methyl acetate (the starting material) in portions, and employing azeotropic distillation to eliminate byproducts have significantly enhanced the reaction's efficiency and yield. [] These optimizations have made it possible to synthesize multigram quantities of 1-methylcyclopropanol reliably. []

Q2: Beyond its use in synthesizing ethers, how else can 1-methylcyclopropanol be further derivatized?

A: 1-methylcyclopropanol can be readily converted into other useful derivatives. For instance, it can react with 4-nitrophenyl chloroformate to yield 1-methylcyclopropyl 4-nitrophenyl carbonate. [, ] This particular transformation has also undergone optimization efforts, focusing on aspects like reaction temperature and reagent stoichiometry to maximize the desired product yield. []

Q3: Has the reactivity of 1-methylcyclopropanol been explored in the context of carbene chemistry?

A: While not directly derived from 1-methylcyclopropanol, studies on the related compound 2-hydroxy-2-methylpropylidene offer insights into its potential reactivity. This compound, a beta-hydroxycarbene, demonstrates a strong preference for 1,2-methyl migration over C-H or O-H insertion reactions. [] This finding contrasts with typical alkylcarbenes, which generally favor C-H insertion. [] Computational studies employing density functional theory (DFT) at the B3LYP/6-311+G//B3LYP/6-31G level support the experimentally observed product distribution, revealing a lower activation barrier for the 1,2-methyl migration pathway. [] This understanding of carbene reactivity and the influence of stabilizing interactions could be valuable when considering potential reaction pathways involving 1-methylcyclopropanol derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)